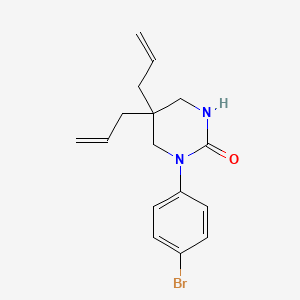
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a bromophenyl and two propenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with propenyl-substituted urea derivatives in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of phenyl-substituted pyrimidinone.
Substitution: Formation of iodophenyl or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer therapy, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-1-(4-chlorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-fluorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-methylphenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
Uniqueness
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can enhance the biological activity of the compound, making it more effective as an antimicrobial or anticancer agent compared to its chloro, fluoro, or methyl analogs.
Properties
CAS No. |
35965-92-5 |
|---|---|
Molecular Formula |
C16H19BrN2O |
Molecular Weight |
335.24 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H19BrN2O/c1-3-9-16(10-4-2)11-18-15(20)19(12-16)14-7-5-13(17)6-8-14/h3-8H,1-2,9-12H2,(H,18,20) |
InChI Key |
RWFPTRARHIBOTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CNC(=O)N(C1)C2=CC=C(C=C2)Br)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















